molecular formula C16H17ClO5 B5865470 methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B5865470
M. Wt: 324.75 g/mol
InChI Key: ZTWBMENIHZTVNF-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its chromen-2-one core structure, which is substituted with various functional groups, including a chloro group, an isopropoxy group, and a methyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and isopropyl alcohol.

    Formation of Isopropoxy Group: The isopropoxy group is introduced through an etherification reaction, where isopropyl alcohol reacts with the chromen-2-one core under acidic or basic conditions.

    Acetylation: The acetylation of the chromen-2-one derivative is achieved by reacting it with acetic anhydride in the presence of a catalyst, such as pyridine.

    Chlorination: The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Final Esterification: The final step involves esterification of the acetylated intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling and function.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be compared with other chromen-2-one derivatives, such as:

    Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Differing by the presence of a hydroxy group instead of a chloro group.

    Methyl 2-(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)acetate: Differing by the position of the chloro group.

    Methyl 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate: Differing by the presence of a methoxy group instead of an isopropoxy group.

These comparisons highlight the unique structural features and potential differences in biological activity and chemical reactivity of this compound.

Biological Activity

Methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₃ClO₅
CAS Number1092333-78-2
Molecular Weight292.70 g/mol

The structure features a chromenone core with a chloro and isopropoxy substituent, which may influence its biological properties.

Coumarins, including this compound, exhibit various mechanisms of action:

  • Antioxidant Activity : Coumarins have been shown to scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage.
  • Antimicrobial Properties : Research indicates that certain coumarin derivatives possess antimicrobial activity against bacteria and fungi, potentially through inhibition of nucleic acid synthesis or alteration of cell membrane integrity.
  • Anticancer Effects : Some studies suggest that coumarins can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and modulating signaling pathways.
  • Enzyme Inhibition : Coumarins may act as inhibitors of specific enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression and have implications in cancer therapy .

Anticancer Activity

A study evaluated the anticancer properties of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM against breast cancer cells (MCF7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Antimicrobial Activity

In vitro assays revealed that this compound exhibits antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating moderate effectiveness. The proposed mechanism involves disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Case Studies

  • Case Study on Antiviral Activity : A recent investigation into coumarin derivatives highlighted their potential as antiviral agents. This compound was tested against Influenza A virus, showing promising results with an EC50 value of 12 µM. This suggests that the compound may inhibit viral replication through interference with viral entry or replication processes .
  • In Vivo Efficacy : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic agent.

Properties

IUPAC Name

methyl 2-(6-chloro-4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO5/c1-8(2)21-14-7-13-10(5-12(14)17)9(3)11(16(19)22-13)6-15(18)20-4/h5,7-8H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWBMENIHZTVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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